molecular formula C12H18O B123419 3,5-Diisopropylphenol CAS No. 26886-05-5

3,5-Diisopropylphenol

Cat. No. B123419
CAS RN: 26886-05-5
M. Wt: 178.27 g/mol
InChI Key: YYOQJBLGFMMRLJ-UHFFFAOYSA-N
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Patent
US06806395B2

Procedure details

To a solution of 5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol (22.9 g, 76 mmol) in ethanol (500 mL), concentrated hydrochloric acid (2.6 mL) and a 10% palladium-carbon catalyst (8.0 g) were added. Under hydrogen atmosphere, the mixture was stirred for 23 hours at 60° C. The reaction mixture was subjected to filtration, and the filtrate was concentrated under reduced pressure, to thereby yield 13.6 g of 3,5-diisopropylphenol as a solid (yield 100%). The solid was crystallized from hexane, to thereby yield colorless needles.
Name
5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([C:19]([CH3:22])([CH3:21])O)[CH:12]=[C:13]([C:15]([CH3:18])([CH3:17])O)[CH:14]=1)C1C=CC=CC=1>C(O)C.Cl.[C].[Pd]>[CH:15]([C:13]1[CH:14]=[C:9]([OH:8])[CH:10]=[C:11]([CH:19]([CH3:22])[CH3:21])[CH:12]=1)([CH3:18])[CH3:17] |f:3.4|

Inputs

Step One
Name
5-benzyloxy-α,α,α′,α′-tetramethyl-1,3-benzenedimethanol
Quantity
22.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1)C(O)(C)C)C(O)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.6 mL
Type
solvent
Smiles
Cl
Name
palladium-carbon
Quantity
8 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Under hydrogen atmosphere, the mixture was stirred for 23 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=C(C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.